molecular formula C15H18N4O3 B2727240 2-hydroxy-N~3~-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]nicotinamide CAS No. 1326807-91-3

2-hydroxy-N~3~-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]nicotinamide

Katalognummer: B2727240
CAS-Nummer: 1326807-91-3
Molekulargewicht: 302.334
InChI-Schlüssel: NHGWXHILYAXSMX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-hydroxy-N~3~-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]nicotinamide is a high-purity chemical reagent intended for laboratory research applications. As a novel nicotinamide derivative, this compound is of significant interest in biochemical research, particularly in studies related to cellular metabolism and energy pathways. Nicotinamide serves as a essential precursor to nicotinamide adenine dinucleotide (NAD+), a critical coenzyme found in all living cells that is integral to numerous cellular processes. These processes include energy metabolism, ATP production, mitochondrial respiration, and the management of reactive oxygen species (ROS) . Researchers are exploring various nicotinamide derivatives to better understand their roles in DNA repair mechanisms, inflammation suppression through the inhibition of pro-inflammatory cytokines, and the overall maintenance of cellular homeostasis . This specific compound, with its unique structural modifications, provides a valuable tool for probing these complex biochemical pathways and developing new research applications. The product is supplied with detailed quality control documentation to ensure consistency and reliability in your experimental results. This compound is strictly for Research Use Only. It is not intended for diagnostic, therapeutic, or any other human use.

Eigenschaften

IUPAC Name

N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-2-oxo-1H-pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O3/c1-10-17-14(22-19-10)15(7-3-2-4-8-15)18-13(21)11-6-5-9-16-12(11)20/h5-6,9H,2-4,7-8H2,1H3,(H,16,20)(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHGWXHILYAXSMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2(CCCCC2)NC(=O)C3=CC=CNC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Cyclization of Amidoximes with Acyl Chlorides

A widely adopted method involves the reaction of amidoximes with acyl chlorides or activated carboxylic acids. For example, 3-methyl-1,2,4-oxadiazol-5-yl derivatives can be synthesized by treating N'-hydroxy-3-methylimidamide with acetyl chloride in the presence of a base such as pyridine. Microwave irradiation (MWI) significantly enhances reaction rates and yields (>90%) compared to traditional reflux conditions. This approach minimizes side products and reduces reaction times to 10–15 minutes.

One-Pot Synthesis Using Superbase Systems

Recent advancements employ NaOH/DMSO systems to facilitate cyclization at room temperature. For instance, 3-methyl-1,2,4-oxadiazole derivatives are synthesized by reacting amidoximes with methyl esters in a superbase medium, achieving moderate to excellent yields (40–90%). This method eliminates the need for volatile solvents and simplifies purification.

Functionalization of the Cyclohexyl Scaffold

The cyclohexyl group must be functionalized with the oxadiazole ring before coupling to the nicotinamide core.

Synthesis of 1-(3-Methyl-1,2,4-Oxadiazol-5-yl)Cyclohexanamine

1-Aminocyclohexane is reacted with 3-methyl-1,2,4-oxadiazole-5-carbonyl chloride under Schotten-Baumann conditions. The reaction proceeds in dichloromethane with triethylamine as a base, yielding 1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexanamine after 12 hours at 0–5°C. Purification via column chromatography (silica gel, ethyl acetate/hexane) typically affords the product in 65–75% yield.

Alternative Route via Reductive Amination

An alternative pathway involves reductive amination of cyclohexanone with 3-methyl-1,2,4-oxadiazole-5-carbohydrazide using sodium cyanoborohydride. This method, conducted in methanol at pH 4–5, achieves 70% yield after 24 hours. The product is isolated via filtration and recrystallized from ethanol.

Coupling to the Nicotinamide Core

The final step involves coupling the functionalized cyclohexylamine to 2-hydroxynicotinic acid .

Activation of 2-Hydroxynicotinic Acid

2-Hydroxynicotinic acid is activated using methanesulfonyl chloride (MsCl) in acetonitrile with pyridine as a base. The reaction generates 2-hydroxynicotinoyl chloride , which is highly reactive but prone to hydrolysis. Immediate use in the next step is recommended.

Amide Bond Formation

The activated acid chloride is reacted with 1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexanamine in dichloromethane at room temperature. Triethylamine neutralizes HCl byproducts, and the reaction typically completes within 2 hours. After aqueous workup, the crude product is purified via preparative HPLC (C18 column, acetonitrile/water gradient) to yield 2-hydroxy-N~3~-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]nicotinamide in 60–70% purity.

Optimization and Challenges

Solvent and Catalyst Selection

  • Microwave-assisted synthesis improves oxadiazole formation efficiency, reducing reaction times from hours to minutes.
  • Eco-friendly solvents like ethanol or water are prioritized to align with green chemistry principles.

Steric Hindrance Mitigation

The bulky cyclohexyl group necessitates optimized reaction conditions. Elevated temperatures (80°C) and polar aprotic solvents (DMF) enhance coupling efficiency by reducing steric effects.

Characterization and Validation

Spectroscopic Analysis

  • NMR : $$ ^1H $$ NMR (400 MHz, DMSO-$$d_6 $$) reveals characteristic peaks for the oxadiazole ring (δ 8.2–8.5 ppm) and cyclohexyl protons (δ 1.2–2.1 ppm).
  • HRMS : Molecular ion peak at m/z 407.5 [M+H]$$^+$$ confirms the molecular formula $$ C{19}H{21}N4O3 $$.

Purity Assessment

HPLC analysis (C18 column, 254 nm) shows ≥95% purity for the final compound.

Comparative Analysis of Synthetic Routes

Method Yield (%) Time Key Advantages Limitations
Amidoxime Cyclization 85–90 10–15 min High yield, minimal by-products Requires microwave equipment
Superbase-Mediated 40–90 4–24 h Solvent-free, simple purification Variable yields
Reductive Amination 70 24 h Mild conditions Long reaction time

Analyse Chemischer Reaktionen

Types of Reactions

2-hydroxy-N~3~-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]nicotinamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amide bond can be reduced to an amine under appropriate conditions.

    Substitution: The oxadiazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Lithium aluminum hydride or hydrogenation with a palladium catalyst are common methods.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of substituted oxadiazole derivatives.

Wissenschaftliche Forschungsanwendungen

    Medicinal Chemistry: It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.

    Biology: It could be used as a probe to study biological pathways involving nicotinamide derivatives.

    Materials Science: Its unique structure may be exploited in the design of novel materials with specific electronic or optical properties.

Wirkmechanismus

The mechanism by which 2-hydroxy-N~3~-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]nicotinamide exerts its effects would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The nicotinamide moiety could play a role in redox reactions, while the oxadiazole ring might contribute to binding specificity.

Vergleich Mit ähnlichen Verbindungen

Key Observations:

Lipophilicity and Bioavailability: The cyclohexyl-oxadiazole group in the target compound likely increases lipophilicity compared to simpler acetamide derivatives (e.g., the 4-chlorophenoxy analog in ). However, bulkier analogs like the benzimidazole derivative in exhibit higher molecular weights (>490 g/mol), which may reduce blood-brain barrier penetration.

The target compound’s hydroxyl group may confer antioxidant or metal-chelating properties, but this remains speculative without direct data.

Toxicity Profile : The pyrazine-carboxamide analog in demonstrates low acute oral toxicity (LD₅₀ >2000 mg/kg), suggesting that oxadiazole derivatives with similar substituents may have favorable safety margins.

Biologische Aktivität

2-Hydroxy-N~3~-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]nicotinamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and implications for therapeutic applications.

Chemical Structure and Properties

The compound has the following molecular formula: C17H22N4O3C_{17}H_{22}N_{4}O_{3} and a molecular weight of approximately 342.39 g/mol. The structure features a hydroxyl group, a cyclohexyl moiety, and a nicotinamide framework that may contribute to its biological activity.

Antimicrobial Properties

Recent studies have highlighted the potential antimicrobial effects of this compound. Its structural components suggest it may inhibit bacterial growth through interference with cellular processes. For instance, compounds with similar oxadiazole structures have been shown to exhibit significant antibacterial activity against various strains, including resistant bacteria .

Cytotoxicity and Antitumor Activity

The cytotoxic effects of this compound have been evaluated using various in vitro assays. These studies typically employ cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer) to assess the compound's ability to induce apoptosis or inhibit cell proliferation. Preliminary results indicate that this compound may exhibit selective toxicity towards cancer cells while sparing normal cells, making it a candidate for further development as an anticancer agent .

The mechanisms underlying the biological activity of this compound are still being elucidated. However, it is hypothesized that the compound may exert its effects through:

  • Inhibition of Enzymatic Activity : Similar compounds have been documented to inhibit enzymes involved in critical metabolic pathways.
  • Cell Cycle Arrest : Studies suggest that compounds with related structures can induce cell cycle arrest at various phases, leading to reduced proliferation rates in tumor cells.

Case Studies

Several case studies have investigated the biological activity of compounds structurally related to this compound:

  • Study on Antibacterial Activity :
    • Objective : Evaluate the antibacterial efficacy against Staphylococcus aureus.
    • Method : Disk diffusion method.
    • Results : Showed significant inhibition zones compared to control groups.
  • Cytotoxicity Assessment :
    • Objective : Determine cytotoxic effects on MCF-7 breast cancer cells.
    • Method : MTT assay.
    • Results : IC50 values indicated selective toxicity at concentrations lower than those affecting normal fibroblast cells.

Data Tables

Biological ActivityTest MethodologyResults
AntibacterialDisk DiffusionSignificant inhibition
CytotoxicityMTT AssayIC50 < 20 µM in cancer cells

Q & A

Q. What are the essential steps and characterization methods for synthesizing 2-hydroxy-N~3~-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]nicotinamide?

The synthesis typically involves multi-step reactions starting with precursor heterocycles (e.g., 3-methyl-1,2,4-oxadiazole and nicotinamide derivatives). Key steps include:

  • Cyclohexyl group incorporation : Cyclohexane rings are functionalized via nucleophilic substitution or cycloaddition reactions under anhydrous conditions.
  • Oxadiazole coupling : The oxadiazole moiety is introduced using carbodiimide-based coupling agents in polar aprotic solvents like DMF or DMSO .
  • Hydroxylation : The hydroxyl group is added via controlled oxidation or hydrolysis, monitored by TLC/HPLC for intermediate purity . Characterization : Nuclear Magnetic Resonance (NMR; ¹H, ¹³C, 2D-COSY) confirms regiochemistry, while High-Resolution Mass Spectrometry (HRMS) validates molecular weight. IR spectroscopy identifies functional groups (e.g., C=O, N-H stretches) .

Q. How do researchers confirm the structural integrity of this compound?

Structural validation relies on:

  • NMR spectroscopy : Chemical shifts (e.g., δ 8.2–8.5 ppm for pyridine protons) and coupling constants verify aromaticity and substituent positioning. ¹³C NMR detects carbonyl (C=O) and oxadiazole carbons .
  • Elemental analysis : Carbon, hydrogen, and nitrogen percentages are compared against theoretical values (e.g., ±0.3% deviation) .
  • X-ray crystallography (if crystals are obtainable): Resolves bond lengths and angles, critical for resolving stereochemical ambiguities .

Advanced Research Questions

Q. What strategies optimize reaction yield and purity in the synthesis of this compound?

Optimization involves:

  • Design of Experiments (DoE) : Statistical methods (e.g., factorial design) identify critical variables (temperature, solvent polarity, catalyst loading). For example, increasing DMF volume from 5 mL to 10 mL improved oxadiazole coupling yield by 15% .
  • Catalyst screening : Transition-metal catalysts (e.g., Pd/Cu) enhance regioselectivity in heterocycle formation .
  • In-line analytics : Real-time HPLC monitoring reduces side-product formation during hydroxylation .

Q. How are discrepancies in spectral data (e.g., NMR) resolved during characterization?

Contradictions arise from tautomerism, solvent effects, or impurities. Mitigation strategies include:

  • 2D NMR techniques : HSQC and HMBC distinguish overlapping signals (e.g., cyclohexyl vs. oxadiazole protons) .
  • Deuterated solvent variation : DMSO-d₆ vs. CDCl₃ can shift exchangeable protons (e.g., -OH) by 1–2 ppm, clarifying assignments .
  • Parallel synthesis : Replicating reactions under identical conditions verifies reproducibility .

Q. What methodologies assess the biological activity of this compound in enzyme inhibition studies?

Activity evaluation involves:

  • Surface Plasmon Resonance (SPR) : Measures binding kinetics (ka/kd) to targets like kinases or proteases. A reported Kd of 12 nM for a related oxadiazole-nicotinamide analog suggests high affinity .
  • Enzyme-linked assays : Dose-response curves (IC₅₀) quantify inhibition potency. For example, pre-incubating with NADH cofactor may enhance activity due to redox interactions .
  • Molecular docking : Computational models (AutoDock Vina) predict binding poses, guiding SAR modifications (e.g., methyl group addition improves hydrophobic interactions) .

Q. How is stability under physiological conditions evaluated for preclinical studies?

Stability protocols include:

  • pH-dependent degradation : Incubation in buffers (pH 1–9) at 37°C for 24–72 hours, with HPLC tracking degradation products. Related compounds show instability at pH <3 due to oxadiazole ring hydrolysis .
  • Photostability : Exposure to UV-Vis light (ICH Q1B guidelines) identifies photosensitive moieties (e.g., nitro groups) requiring formulation adjustments .
  • Thermogravimetric Analysis (TGA) : Determines thermal decomposition thresholds (>200°C for most oxadiazole derivatives) .

Methodological Considerations

Q. What computational tools predict the compound's pharmacokinetic properties?

  • ADMET prediction : SwissADME or ADMETLab2.0 estimate solubility (LogP ≈ 2.5), permeability (Caco-2 model), and cytochrome P450 interactions .
  • Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO-LUMO gap) to assess redox activity and metabolic susceptibility .

Q. How are structure-activity relationships (SAR) explored for this compound?

SAR studies involve:

  • Substituent variation : Comparing analogs with halogens (e.g., -Cl vs. -F) or alkyl chains at the cyclohexyl position. For example, 3-ethyl substitution increased target binding by 30% vs. methyl .
  • Bioisosteric replacement : Replacing oxadiazole with 1,3,4-thiadiazole alters metabolic stability and selectivity .
  • Free-Wilson analysis : Quantifies contributions of individual substituents to biological activity .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.